molecular formula C16H13FN2O4S B3122736 3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide CAS No. 303152-62-7

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

Cat. No.: B3122736
CAS No.: 303152-62-7
M. Wt: 348.4 g/mol
InChI Key: JGOJNSZSKXKDOC-UHFFFAOYSA-N
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Description

The compound 3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a fluorinated nitrophenoxy substituent at the 3-position of the thiophene ring and a branched alkyne group (2-methylbut-3-yn-2-yl) on the amide nitrogen.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(19(21)22)9-11(12)17/h1,5-9H,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOJNSZSKXKDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133542
Record name N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-62-7
Record name N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C16H13FN2O4S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 306977-53-7

Synthesis

The synthesis of this compound generally involves a multi-step process that includes the coupling of a thiophene derivative with a nitrophenoxy group. The detailed synthetic route can be found in specialized chemical literature, which outlines various methods including copper-catalyzed reactions and other coupling techniques .

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 2-fluoro-4-nitrophenoxy moiety exhibit potent antitubercular activity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 4 to 64 µg/mL. The most potent derivatives demonstrated an MIC of 4 µg/mL against both rifampicin-sensitive and resistant strains .

CompoundMIC (µg/mL)Activity Against
3m4M. tuberculosis H37Rv
3e64M. tuberculosis H37Rv
3p64M. tuberculosis H37Rv

These findings suggest that the structural modifications in the compound can significantly influence its antimicrobial efficacy.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. However, preliminary results indicate that it does not exhibit significant inhibitory effects on several tumor cell lines when tested using MTT assays . This suggests that while the compound may have some antimicrobial properties, its anticancer potential may require further optimization or structural modifications to enhance efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its activity against bacterial cells by interfering with cellular processes or by generating reactive nitrogen species that damage bacterial DNA and proteins .

Case Studies

Recent case studies focusing on similar compounds have provided insights into their biological activities:

  • Antitubercular Activity : A study on related phenoxyacetamide derivatives demonstrated promising results against resistant strains of M. tuberculosis, with specific derivatives showing MIC values comparable to established antitubercular agents .
  • Cytotoxicity Assessment : In another study evaluating the cytotoxicity of nitro-substituted compounds, it was found that modifications at specific positions could drastically alter their effectiveness against cancer cell lines, emphasizing the importance of structural diversity in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be dissected into two key regions:

  • Thiophene-2-carboxamide backbone : Common to all analogs.
  • Substituents: Phenoxy group: 2-Fluoro-4-nitro substitution. Amide nitrogen: 2-Methylbut-3-yn-2-yl group.
Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives
Compound Name (CAS/ID) Phenoxy Substituent Amide Substituent Molecular Formula Key Features Reference
Target Compound 2-Fluoro-4-nitro 2-Methylbut-3-yn-2-yl C₁₇H₁₄FN₃O₄S Fluorine and nitro enhance electron-withdrawing effects; alkyne improves lipophilicity. Hypothetical
N-(2-Methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide (306977-64-0) 4-Nitro-3-(trifluoromethyl) 2-Methylbut-3-yn-2-yl C₁₈H₁₄F₃N₃O₄S Trifluoromethyl increases hydrophobicity and metabolic stability.
N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide (339015-25-7) 4-Nitro 2,4-Dichloro-5-methoxyphenyl C₁₈H₁₂Cl₂N₂O₅S Chlorine and methoxy groups enhance steric bulk and halogen bonding potential.
3-(2-Nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide (252027-01-3) 2-Nitro 4-Trifluoromethylphenyl C₁₈H₁₁F₃N₂O₄S Trifluoromethylphenyl may improve target affinity via π-π interactions.
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide (313970-43-3) None (direct nitro on phenyl) 4-Chloro-3-nitrophenyl C₁₁H₇ClN₂O₃S Simpler structure with nitro and chlorine on the anilide ring.
Key Observations:
  • Lipophilicity : Branched alkyne (2-methylbut-3-yn-2-yl) and trifluoromethyl groups increase logP values, likely improving membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 2,4-dichloro-5-methoxyphenyl) may hinder rotational freedom, affecting conformational stability .
Key Observations:
  • Yields : Analogous compounds synthesized via Claisen-Schmidt condensations (e.g., T-IV-H) show moderate yields (63–69%), while palladium-catalyzed couplings (e.g., ) achieve higher yields (72–84%) .
  • Purification : Silica gel chromatography is common, but purity varies (e.g., 42% vs. 99.05% in nitrothiophene derivatives) .
Hypothesized Activity of Target Compound:
  • The 2-fluoro-4-nitrophenoxy group may enhance DNA intercalation or enzyme inhibition (similar to nitroaromatic antibiotics).
  • The alkyne substituent could confer metabolic resistance or enable click chemistry applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide?

The synthesis typically involves coupling a substituted thiophene-2-carbonyl chloride with an amine. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized by refluxing equimolar amounts of 2-thiophenecarbonyl chloride and substituted anilines in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Microwave-assisted methods (e.g., using cyclohexanone and Al₂O₃ as a solid support) can enhance reaction efficiency for related thiophene carboxamides . Key steps include:

  • Amide bond formation : Use of acyl chlorides and amines under inert conditions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) for reflux or solvent-free microwave irradiation.
  • Purification : Crystallization or column chromatography for isolating high-purity products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., characteristic shifts for fluorine and nitro groups) .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ for C=O (amide) and ~1520 cm⁻¹ for nitro groups .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and benzene rings in analogous structures) and non-classical hydrogen bonding (C–H⋯O/S interactions) .
  • Mass spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-4-nitrophenoxy group influence the compound’s reactivity and supramolecular interactions?

The electron-withdrawing nitro (-NO₂) and fluorine substituents:

  • Enhance electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., in further functionalization).
  • Modulate crystal packing : The nitro group participates in C–H⋯O interactions, stabilizing layered structures parallel to the (010) plane .
  • Affect solubility : Polar nitro and fluoro groups increase solubility in DMSO or DMF, critical for biological assays . Computational studies (DFT) can predict charge distribution and reactive sites for targeted modifications.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

  • Purity : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and concentrations (µM range) .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 2-methylbut-3-yn-2-yl with aryl groups) to identify pharmacophores .
  • Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility.
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes .
  • Prodrug strategies : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-sensitive derivatives) for targeted activation .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Methods for Thiophene Carboxamides

MethodConditionsYield (%)Purity (%)Reference
Reflux in acetonitrile1 h, 80°C, equimolar reagents75–85≥98
Microwave irradiation20 min, 150°C, solvent-free9095
Solid-phase synthesisAl₂O₃ support, basic catalyst80–8897

Q. Table 2: Key Structural Parameters from X-ray Crystallography

ParameterValue (Analogous Compound)Impact on Bioactivity
Dihedral angle (thiophene vs. benzene)8.5–13.5°Influences planar stacking and target binding
C–H⋯O bond distance2.4–2.6 ÅStabilizes crystal lattice
Nitro group orientation15–16° dihedral angle with benzeneModulates electronic effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

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